molecular formula C23H18Cl2N2O B5739682 N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide

N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide

Cat. No. B5739682
M. Wt: 409.3 g/mol
InChI Key: ZNVRPEBIBKFPCD-CVKSISIWSA-N
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Description

N-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as DCMH, is a synthetic compound with potential applications in scientific research. DCMH is a cyclopropane derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH balance in the body. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to disrupt the activity of certain ion channels, which are involved in the transmission of electrical signals in the nervous system.
Biochemical and Physiological Effects
N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have a variety of biochemical and physiological effects. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, and disrupt the activity of certain ion channels. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to have anticonvulsant and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments is its ability to inhibit the activity of certain enzymes and disrupt cellular processes. This makes N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide a useful tool for investigating the mechanism of action of various biological processes. However, one limitation of using N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments is its potential toxicity. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have toxic effects in animal models, and caution should be exercised when handling and using N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments.

Future Directions

There are several future directions for N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide research. One direction is the investigation of the potential therapeutic applications of N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in the treatment of cancer. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have anticancer activity in animal models, and further research is needed to determine its potential as a cancer therapy. Another direction is the investigation of the mechanism of action of N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in the inhibition of carbonic anhydrase and the disruption of ion channel activity. Understanding the mechanism of action of N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide could lead to the development of new therapeutic agents that target these processes. Finally, further research is needed to determine the potential toxicity of N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide and to develop methods for minimizing its toxicity in lab experiments.
Conclusion
In conclusion, N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is a synthetic compound with potential applications in scientific research. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide can be synthesized using various methods and has been shown to inhibit the activity of certain enzymes and disrupt cellular processes. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has potential applications in the investigation of the mechanism of action of various biological processes and the development of new therapeutic agents. However, caution should be exercised when handling and using N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments due to its potential toxicity.

Synthesis Methods

N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,4-dichlorobenzaldehyde with 2,2-diphenylcyclopropanecarbohydrazide in the presence of a suitable catalyst. The reaction yields N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide as a yellow crystalline solid with a melting point of 205-207°C.

Scientific Research Applications

N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has potential applications in scientific research as a tool for investigating the mechanism of action of various biological processes. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in regulating pH balance in the body. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been used to investigate the role of cyclopropane derivatives in the treatment of cancer.

properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O/c24-19-12-11-16(21(25)13-19)15-26-27-22(28)20-14-23(20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,15,20H,14H2,(H,27,28)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVRPEBIBKFPCD-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide

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